molecular formula C12H27O4P<br>(C4H9)3PO4<br>C12H27O4P B1683023 Tributylphosphate CAS No. 126-73-8

Tributylphosphate

Cat. No. B1683023
CAS No.: 126-73-8
M. Wt: 266.31 g/mol
InChI Key: STCOOQWBFONSKY-UHFFFAOYSA-N
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Patent
US07186856B2

Procedure details

The procedure described in Example 1 was followed except that 7.57 g of a 70% solution of ammonium lactate was combined with 50 g tributyl phosphate. The reaction mixture was heated for 0.5 hour at 110–118° C. and a reduced pressure of 4.5–5.5 mm Hg, resulting in a conversion of about 97% from ammonium lactate to lactic acid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].P(OCCCC)(OCCCC)(OCCCC)=O>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:0.1,3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
P(=O)(OCCCC)(OCCCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 0.5 hour at 110–118° C.
Duration
0.5 h

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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